
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Imidazole Ring: The imidazole ring can be formed through the condensation of suitable diamines with aldehydes or ketones under acidic conditions.
Final Assembly: The final compound is obtained by coupling the pyrrolidine and imidazole intermediates, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-imidazole dihydrochloride
- 3-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine
Uniqueness
2-(pyrrolidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrrolidine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H12Cl2F3N3 |
|---|---|
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
2-pyrrolidin-3-yl-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-1-2-12-3-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H |
Clave InChI |
MWLYXKUXKGIMTK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


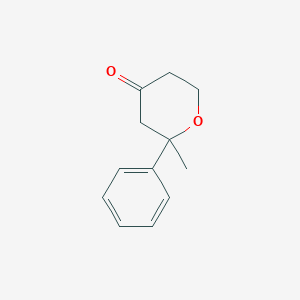


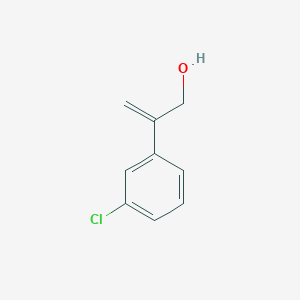
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
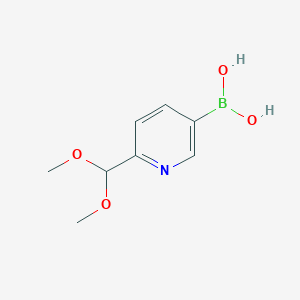
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
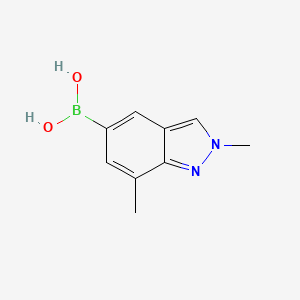
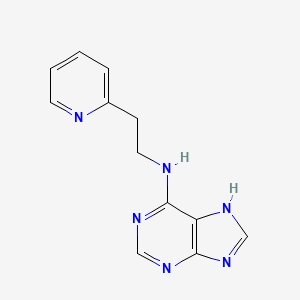

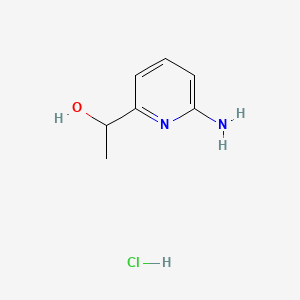
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)
